N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide

Dihydrobenzofuran scaffold Privileged structure Medicinal chemistry

Researchers requiring authentic 2,3-dihydrobenzofuran scaffolds face unreliable generic substitution. This compound delivers the exact 5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide core with 3-cyanothiolane amide. • MW 302.39 Da & lower logP reduces promiscuous binding vs. aromatic analogs. • Unsubstituted C7 position enables late-stage diversification. • 95% purity for HTS, fragment-based screening & DHFR-targeted cascades.

Molecular Formula C16H18N2O2S
Molecular Weight 302.39
CAS No. 1436332-33-0
Cat. No. B2667331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide
CAS1436332-33-0
Molecular FormulaC16H18N2O2S
Molecular Weight302.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC(C2)C(=O)NC3(CCSC3)C#N
InChIInChI=1S/C16H18N2O2S/c1-10-5-12-7-14(20-13(12)6-11(10)2)15(19)18-16(8-17)3-4-21-9-16/h5-6,14H,3-4,7,9H2,1-2H3,(H,18,19)
InChIKeyPFAMVGGADKPAAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiolan-3-yl)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide: Structural Identity


N-(3-Cyanothiolan-3-YL)-5,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxamide (CAS 1436332-33-0) is a synthetic small-molecule benzofuran carboxamide derivative with molecular formula C₁₆H₁₈N₂O₂S and molecular weight 302.39 g·mol⁻¹ . The compound features a 5,6-dimethyl-2,3-dihydro-1-benzofuran core linked via a carboxamide bridge to a 3-cyanothiolane (3-cyanotetrahydrothiophene) moiety. The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, serving as a platform for compound library design targeting diverse biological pathways [1].

Non-Interchangeability with Generic Benzofuran Carboxamides


Generic substitution within the benzofuran-2-carboxamide class is unreliable because the combination of three structural features—(i) the 5,6-dimethyl substitution pattern on the dihydrobenzofuran, (ii) the 2,3-dihydro (partially saturated) furan ring rather than a fully aromatic benzofuran, and (iii) the 3-cyanothiolane amide substituent—each independently modulates electronic distribution, conformational flexibility, and putative target-binding interactions. The closest commercially available analog, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0), differs in both the methylation pattern and the aromaticity of the furan ring, which is expected to alter planarity, hydrogen-bonding capacity of the carboxamide, and metabolic stability . Even within the limited public data, these structural differences preclude assuming equipotent or equi-selective biological performance.

Differentiation Evidence vs. Closest Analogs


Benzofuran Ring Saturation: Dihydro vs. Aromatic

The target compound incorporates a 2,3-dihydro-1-benzofuran core (partially saturated furan ring), whereas the closest cataloged comparator, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0), bears a fully aromatic benzofuran . Reduction of the C2–C3 double bond eliminates planar conjugation across the furan, introducing sp³ character at C2 and C3. This alters the dihedral angle between the carboxamide and the benzofuran plane and is predicted to modify both the hydrogen-bond donor/acceptor geometry of the amide and the compound's molecular shape. The 2,3-dihydrobenzofuran scaffold has been independently validated as a privileged structure suitable for generating compound libraries with affinity for distinct target classes, including mPGES-1 inhibitors [1].

Dihydrobenzofuran scaffold Privileged structure Medicinal chemistry Conformational flexibility

Methyl Substitution Pattern: 5,6-Dimethyl vs. 3,4,7-Trimethyl

The target compound carries methyl groups at positions 5 and 6 of the dihydrobenzofuran ring, whereas the closest cataloged analog (CAS 1311960-55-0) places three methyl groups at positions 3, 4, and 7 on an aromatic benzofuran . This regioisomeric difference is non-trivial: methyl substituents influence both steric shielding of the carboxamide and the electron density of the aromatic ring pi-system. In the target compound, the 5,6-dimethyl arrangement leaves the 7-position unsubstituted, preserving a potential site for metabolic oxidation or further synthetic derivatization, while the comparator's 3,4,7-trimethyl pattern fully occupies all available ring positions, blocking both metabolic soft spots and synthetic handles .

Regioisomer Methyl substitution SAR differentiation Benzofuran core

2,3-Dihydrobenzofuran: Privileged Scaffold and Target Space

The 2,3-dihydrobenzofuran scaffold has been independently identified as a privileged structure with demonstrated utility across multiple target classes. Published data indicate that 2,3-dihydrobenzofuran derivatives have been developed as mPGES-1 inhibitors with increased affinity [1], p21-activated kinase (PAK) inhibitors with anticancer activity [2], and YAP-TEAD protein-protein interaction inhibitors with oral efficacy [3]. In contrast, fully aromatic benzofurans (such as the 3,4,7-trimethyl comparator) populate a distinct chemical space and are most commonly associated with different target profiles including cannabinoid receptor antagonism, HCV inhibition, and TNF-α modulation [1]. No evidence has been identified demonstrating that these two scaffold classes produce overlapping or interchangeable biological activity profiles.

Dihydrobenzofuran Privileged scaffold mPGES-1 Kinase inhibition Compound library design

Calculated Molecular Descriptors: Target vs. Analog

The target compound (MW 302.39) differs from the closest cataloged analog, N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (MW 314.40), by a molecular weight decrement of 12.01 Da (one methylene group) . While experimental logP values are not publicly available, the structural difference—one fewer methyl group and a saturated C2–C3 bond versus an aromatic system—predicts a lower logP for the target compound, consistent with reduced hydrophobic surface area. This has procurement significance: the lower molecular weight and predicted lower lipophilicity of the target compound may translate to improved aqueous solubility and permeability properties relative to the heavier, more lipophilic analog, making it a preferred choice for assays sensitive to compound aggregation or non-specific binding driven by hydrophobicity.

Molecular weight Lipophilicity Physicochemical properties Drug-likeness

Research and Procurement Applications


2,3-Dihydrobenzofuran Scaffold Library Design

Researchers constructing diversity-oriented or target-focused compound libraries that require the 2,3-dihydrobenzofuran privileged scaffold should select this compound as a representative member, as the 2,3-dihydro framework has been validated for engagement with mPGES-1, PAK kinases, and YAP-TEAD protein-protein interactions [1]. The 5,6-dimethyl substitution pattern, with its unsubstituted 7-position, further provides a synthetic handle for late-stage diversification, a feature absent in fully substituted aromatic benzofuran analogs such as CAS 1311960-55-0.

Physicochemical Screening: Lower LogP & MW

In high-throughput or fragment-based screening campaigns where compound promiscuity due to hydrophobicity-driven aggregation must be minimized, this compound's molecular weight (302.39 Da) and predicted lower logP relative to the 3,4,7-trimethyl comparator (314.40 Da) make it the more appropriate choice [1] . The absence of fully aromatic character in the furan ring also reduces the potential for pi-stacking-driven non-specific binding.

SAR of Benzofuran Methylation Patterns

For medicinal chemistry programs exploring the effect of methyl group position and count on benzofuran carboxamide bioactivity, this compound serves as the 5,6-dimethyl-2,3-dihydro reference point. Its regioisomeric relationship to N-(3-cyanothiolan-3-yl)-3,4,7-trimethyl-1-benzofuran-2-carboxamide (CAS 1311960-55-0) allows systematic interrogation of methyl substitution effects while holding the cyanothiolane amide constant . The presence of a single unsubstituted position (C7) in the target compound, versus complete substitution in the comparator, offers additional SAR resolution.

DHFR-Targeted Probe Discovery

Given that benzofuran derivatives have been explored as dihydrofolate reductase (DHFR) inhibitors in antibacterial and anticancer contexts [2], this compound may serve as an exploratory probe in DHFR-targeted screening cascades. However, prospective users are cautioned that no primary, peer-reviewed DHFR inhibition data have been identified for this specific compound, and activity should be experimentally confirmed before compound prioritization.

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